Structural Differentiation: 4-Chlorophenyl Ester Motif vs. Pyrrolidine Sulfonamide and Quinolinecarboxamide TRPV4 Antagonists
This compound incorporates a 4-chlorophenyl ester linked to a 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl benzoate scaffold, which is structurally distinct from the pyrrolidine sulfonamide series (e.g., GSK2798745, Example 45 in US11260049 with IC50 3.2 nM on human TRPV4 [1]) and the quinolinecarboxamide series (e.g., GSK2193874 with IC50 40 nM on human TRPV4 [2]). The 4-chlorophenyl ester moiety introduces different steric and electronic properties that may confer unique selectivity profiles not achievable with other chemotypes.
| Evidence Dimension | Chemical scaffold and ester substituent |
|---|---|
| Target Compound Data | 4-chlorophenyl ester of 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid; MW 420.82 g/mol; C21H16ClF3N2O2 |
| Comparator Or Baseline | GSK2193874: 3-([1,4′-bipiperidin]-1′-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, MW ~670 g/mol. Example 45 (US11260049): pyrrolidine sulfonamide scaffold. |
| Quantified Difference | Structurally orthogonal chemotypes; no common core scaffold. |
| Conditions | Chemical structure comparison; no biological assay data available for target compound. |
Why This Matters
Access to this distinct 4-chlorophenyl ester chemotype enables SAR exploration orthogonal to the dominant quinolinecarboxamide and pyrrolidine sulfonamide series, reducing the risk of overlapping IP and providing a differentiated tool for target validation.
- [1] BindingDB. BDBM50521186 (CHEMBL4547101): Example 45, US11260049. Antagonist activity at human TRPV4: IC50 3.20 nM (GSK634775-induced Ca2+ immobilization in BHK/AC9 cells). View Source
- [2] Bertin Bioreagent. GSK2193874 product page. IC50 values: 2 nM (rat), 5 nM (mouse), 40 nM (human) TRPV4. CAT N°: 17715. View Source
